molecular formula C14H20N2O4 B13880598 Ethyl 4-[2-(acetylamino)-3-aminophenoxy]butanoate

Ethyl 4-[2-(acetylamino)-3-aminophenoxy]butanoate

Cat. No.: B13880598
M. Wt: 280.32 g/mol
InChI Key: ZUFDWRXETRDVCZ-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(acetylamino)-3-aminophenoxy]butanoate is a chemical compound with the molecular formula C14H19NO3 It is an ester derivative that features both acetylamino and aminophenoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-(acetylamino)-3-aminophenoxy]butanoate typically involves the esterification of 4-[2-(acetylamino)-3-aminophenoxy]butanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for achieving high product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(acetylamino)-3-aminophenoxy]butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 4-[2-(acetylamino)-3-aminophenoxy]butanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-[2-(acetylamino)-3-aminophenoxy]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino and aminophenoxy groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(acetylamino)butanoate
  • Ethyl 4-(aminophenoxy)butanoate
  • Ethyl 4-(acetylamino)phenylbutanoate

Uniqueness

Ethyl 4-[2-(acetylamino)-3-aminophenoxy]butanoate is unique due to the presence of both acetylamino and aminophenoxy groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

ethyl 4-(2-acetamido-3-aminophenoxy)butanoate

InChI

InChI=1S/C14H20N2O4/c1-3-19-13(18)8-5-9-20-12-7-4-6-11(15)14(12)16-10(2)17/h4,6-7H,3,5,8-9,15H2,1-2H3,(H,16,17)

InChI Key

ZUFDWRXETRDVCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCOC1=CC=CC(=C1NC(=O)C)N

Origin of Product

United States

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